molecular formula C18H24N2O4S2 B2908763 N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide CAS No. 1396866-82-2

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2908763
CAS No.: 1396866-82-2
M. Wt: 396.52
InChI Key: JQHHAFOSHKZBOL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with furan, thiophene, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The methylsulfonyl group is usually introduced via sulfonylation reactions using reagents like methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the sulfonyl group could produce the corresponding sulfide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives that contain furan and thiophene groups.

    This compound: is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can result in unique reactivity and potential applications. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylsulfonyl-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-26(22,23)20-10-6-15(7-11-20)18(21)19(14-16-4-2-12-24-16)9-8-17-5-3-13-25-17/h2-5,12-13,15H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHHAFOSHKZBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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